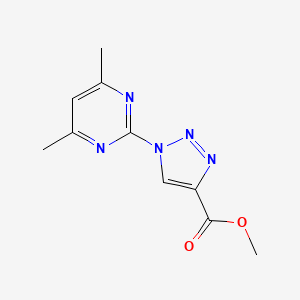

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMDXXWLAHBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377116 | |

| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23947-13-9 | |

| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring.

-

Step 1: : Synthesis of the azide precursor.

- React 4,6-dimethylpyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

- Reaction conditions: Room temperature, stirring for several hours.

-

Step 2: : Cycloaddition reaction.

- Combine the azide precursor with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst.

- Reaction conditions: Room temperature to 60°C, stirring for several hours.

-

Step 3: : Esterification.

- React the resulting triazole compound with methanol and a catalytic amount of acid (e.g., sulfuric acid) to form the methyl ester.

- Reaction conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, room temperature to 50°C.

Reduction: Lithium aluminum hydride in anhydrous ether, room temperature to reflux.

Substitution: Sodium methoxide in methanol, room temperature to reflux.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various esters or amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate. It has shown promising results against various cancer cell lines. For instance, derivatives of triazole compounds have been synthesized and evaluated for their antiproliferative activities against leukemia cell lines, demonstrating significant efficacy comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research has indicated that derivatives of triazole compounds possess moderate to good antimicrobial effects against bacteria such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate could serve as a lead structure for developing new antimicrobial agents .

Antitubercular Activity

In the context of tuberculosis treatment, compounds incorporating the triazole motif have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory effects on the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. This positions methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate as a potential candidate for further development in antitubercular therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate. SAR studies have indicated that modifications to the triazole ring and the pyrimidine substituent can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 of triazole | Enhanced anticancer potency |

| Alteration of methyl groups on pyrimidine | Improved antimicrobial efficacy |

These insights are crucial for guiding synthetic efforts aimed at enhancing the compound's therapeutic profile.

Case Study 1: Antiproliferative Effects

In a recent study focusing on the antiproliferative effects of various triazole derivatives including methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate, researchers found that specific substitutions led to increased potency against leukemia cell lines. The study utilized a series of biological assays to evaluate cell viability and proliferation rates .

Case Study 2: Antimicrobial Screening

Another study conducted a comprehensive screening of triazole derivatives against multiple bacterial strains. Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate was part of a library tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous derivatives:

Key Comparative Insights

Functional Group Impact on Properties: The methyl carboxylate in the target compound increases lipophilicity compared to the hydroxymethyl derivative (85599-38-8), which may improve membrane permeability but reduce aqueous solubility . The coumarin moiety in compound 4i adds fluorescence properties, making it useful in imaging studies, albeit at the cost of increased molecular weight and complexity .

Synthetic Accessibility :

- The target compound’s synthesis via CuAAC is robust and scalable, similar to BB54-0630, which also employs click chemistry . In contrast, compound 4i requires multi-step synthesis involving tetrazole and coumarin coupling, which may lower yield .

Biological Relevance :

- Pyrimidine-triazole hybrids are often explored as kinase inhibitors due to their ability to mimic purine bases. The target compound’s compact structure (MW = 235.25) offers advantages in drug-likeness over bulkier analogs like 4i (MW = 644.65) .

- The oxadiazole ring in BB54-0630 is associated with antimicrobial activity, suggesting divergent applications compared to the target compound .

Crystallographic Characterization :

- Structural data for these compounds are often resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length and angle comparisons .

Biological Activity

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 23947-13-9) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound demonstrated significant inhibitory effects against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, triazole derivatives are known to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

Case Studies

- Study on Cell Lines : In a study evaluating the compound's effect on human cancer cell lines (MCF-7, HCT-116, and HepG2), it exhibited IC₅₀ values of 1.1 μM, 2.6 μM, and 1.4 μM respectively, indicating potent antiproliferative activity .

- Mechanism of Action : The mechanism underlying the anticancer activity is primarily through the inhibition of TS, leading to apoptosis in cancer cells .

Table 2: Antiproliferative Activity

Structure-Activity Relationship (SAR)

The biological activity of methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be attributed to its structural features:

- Triazole Ring : Known for its ability to form hydrogen bonds and π-stacking interactions with biological targets.

- Pyrimidine Substituent : Enhances lipophilicity and may improve membrane permeability.

These features contribute to the compound's ability to interact effectively with enzymes involved in microbial resistance and cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,2,3-triazole cores. Key steps include:

- Reagents : Use methyl propiolate (alkyne) and a pre-synthesized azide derivative (e.g., 2-azido-4,6-dimethylpyrimidine).

- Catalyst : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system at 50°C for 16 hours .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in >95% purity .

- Yield Optimization : Ensure stoichiometric excess of the alkyne (1.3 equiv) to drive the reaction to completion .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-substitution pattern). For example, the triazole proton appears as a singlet at δ ~8.2 ppm, while methyl ester groups resonate at δ ~3.9 ppm .

- X-Ray Crystallography : SHELXL software refines crystal structures, revealing planar triazole rings and dihedral angles (e.g., 77.3° between triazole and pyrimidine rings). Weak C–H⋯O/N hydrogen bonds stabilize the lattice .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 292.1064 for C₁₁H₁₄N₆O₂) .

Q. What are the key considerations for solubility and stability during experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, THF, or dichloromethane. Sonication or mild heating (40–50°C) enhances dissolution .

- Stability : Store at –20°C under inert atmosphere to prevent ester hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

- Cross-Validation : Compare experimental ¹H NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility .

- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning. Adjust refinement strategies (e.g., HKLF5 format in SHELXL) .

Q. What computational methods are effective for predicting bioactivity or electronic properties?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a small HOMO-LUMO gap (~3.5 eV) suggests potential as a photosensitizer .

- Molecular Docking : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Prioritize binding poses with ΔG < –7 kcal/mol .

Q. How can researchers optimize reaction conditions for regioselective triazole formation?

- Mechanistic Insights : The CuAAC reaction proceeds via a stepwise mechanism. Use kinetic studies (e.g., in situ IR monitoring) to confirm rate-determining steps. Polar solvents (e.g., DMF) favor 1,4-regioselectivity .

- Alternative Catalysts : Test Ru(II) catalysts (e.g., Cp*RuCl) for reversed regioselectivity (1,5-triazoles), though yields may drop to ~60% .

Q. What strategies address low yields in downstream functionalization (e.g., ester hydrolysis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.